Cas no 1505213-54-6 (1-(1-isocyanatoethyl)-2-methoxybenzene)

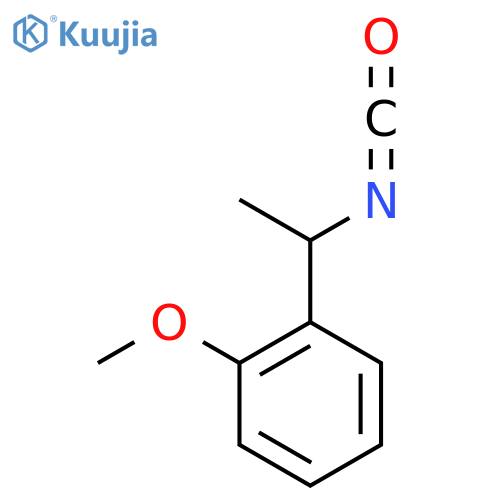

1505213-54-6 structure

商品名:1-(1-isocyanatoethyl)-2-methoxybenzene

1-(1-isocyanatoethyl)-2-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-(1-isocyanatoethyl)-2-methoxybenzene

- 1505213-54-6

- EN300-1857968

-

- インチ: 1S/C10H11NO2/c1-8(11-7-12)9-5-3-4-6-10(9)13-2/h3-6,8H,1-2H3

- InChIKey: QALOVYQEWYURQV-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC=CC=1C(C)N=C=O

計算された属性

- せいみつぶんしりょう: 177.078978594g/mol

- どういたいしつりょう: 177.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1-(1-isocyanatoethyl)-2-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1857968-1.0g |

1-(1-isocyanatoethyl)-2-methoxybenzene |

1505213-54-6 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1857968-0.5g |

1-(1-isocyanatoethyl)-2-methoxybenzene |

1505213-54-6 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1857968-0.1g |

1-(1-isocyanatoethyl)-2-methoxybenzene |

1505213-54-6 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1857968-10.0g |

1-(1-isocyanatoethyl)-2-methoxybenzene |

1505213-54-6 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1857968-5g |

1-(1-isocyanatoethyl)-2-methoxybenzene |

1505213-54-6 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1857968-0.05g |

1-(1-isocyanatoethyl)-2-methoxybenzene |

1505213-54-6 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1857968-2.5g |

1-(1-isocyanatoethyl)-2-methoxybenzene |

1505213-54-6 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1857968-1g |

1-(1-isocyanatoethyl)-2-methoxybenzene |

1505213-54-6 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1857968-0.25g |

1-(1-isocyanatoethyl)-2-methoxybenzene |

1505213-54-6 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1857968-5.0g |

1-(1-isocyanatoethyl)-2-methoxybenzene |

1505213-54-6 | 5g |

$2858.0 | 2023-06-02 |

1-(1-isocyanatoethyl)-2-methoxybenzene 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

1505213-54-6 (1-(1-isocyanatoethyl)-2-methoxybenzene) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量